molecular formula C9H11F B3135843 1-Fluoro-4-propylbenzene CAS No. 405-64-1

1-Fluoro-4-propylbenzene

Cat. No.: B3135843
CAS No.: 405-64-1
M. Wt: 138.18 g/mol
InChI Key: LUJGLFMPEZIRRP-UHFFFAOYSA-N
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Description

1-Fluoro-4-propylbenzene is an organic compound with the molecular formula C9H11F It is a derivative of benzene, where a fluorine atom is substituted at the para position relative to a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-propylbenzene can be synthesized through a multi-step process involving Friedel-Crafts acylation followed by reduction. The general steps are:

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-propylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.

    Sulfonation: Fuming sulfuric acid (H2SO4) at elevated temperatures.

    Halogenation: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products:

    Nitration: 1-Fluoro-4-nitropropylbenzene.

    Sulfonation: 1-Fluoro-4-propylbenzenesulfonic acid.

    Halogenation: 1-Fluoro-4-bromopropylbenzene or 1-fluoro-4-chloropropylbenzene.

Mechanism of Action

The mechanism of action of 1-fluoro-4-propylbenzene in chemical reactions primarily involves electrophilic aromatic substitution. The fluorine atom, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack, making the compound less reactive than benzene. The propyl group, on the other hand, is an electron-donating group, which slightly counteracts the deactivating effect of the fluorine atom. This interplay of electronic effects influences the reactivity and orientation of substitution reactions .

Comparison with Similar Compounds

    1-Fluoro-2-propylbenzene: Similar structure but with the propyl group at the ortho position.

    1-Fluoro-3-propylbenzene: Similar structure but with the propyl group at the meta position.

    1-Chloro-4-propylbenzene: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: 1-Fluoro-4-propylbenzene is unique due to the specific electronic effects imparted by the fluorine atom at the para position. This positioning influences the compound’s reactivity and physical properties, making it distinct from its ortho and meta isomers as well as from compounds with different halogen substitutions .

Biological Activity

1-Fluoro-4-propylbenzene, also known as p-fluoropropylbenzene, is an aromatic compound characterized by a fluorine atom at the para position and a propyl group at the 4 position of the benzene ring. Its molecular formula is C9H11FC_9H_{11}F with a molecular weight of approximately 138.185 g/mol. This compound has garnered interest in various fields, particularly in organic synthesis and potential pharmaceutical applications due to its unique electronic properties imparted by the fluorine atom.

The presence of the fluorine atom significantly influences the reactivity and interaction of this compound in biological systems. It primarily undergoes electrophilic aromatic substitution reactions , which are crucial for its interactions with biological molecules. The electron-withdrawing nature of fluorine makes the compound less reactive than benzene itself but still capable of forming derivatives that may exhibit biological activity.

Key Reactions

This compound can participate in several types of chemical reactions:

  • Electrophilic Substitution : The compound can react with electrophiles, leading to various substituted products.
  • Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles under specific conditions.
  • Oxidation and Reduction : The propyl group can be oxidized to form alcohols or acids, while reduction can lead to the removal of the fluorine atom.

Biological Activity

Despite its chemical significance, research specifically focusing on the biological activity of this compound is limited. Current literature suggests that while the compound may not have been extensively studied for direct biological effects, its structural analogs and derivatives have shown promising results in various biological assays.

Case Studies and Research Findings

  • Pharmaceutical Potential : Some studies indicate that compounds similar to this compound are being explored for their potential as drug candidates, particularly in targeting specific enzymes or receptors in biological pathways. However, specific studies directly investigating this compound remain sparse .
  • Reactivity with Biological Molecules : The unique electronic properties of this compound suggest that it may interact with biomolecules such as proteins or nucleic acids via electrophilic mechanisms. This interaction could potentially lead to modifications that alter biological functions, although empirical data is still needed to substantiate these claims .
  • Comparative Analysis with Analog Compounds : A review of similar compounds indicates that halogenated benzene derivatives often exhibit varied biological activities, including antimicrobial and anti-inflammatory properties. For instance, studies on fluorinated compounds have shown enhanced binding affinities to certain biological targets compared to their non-fluorinated counterparts .

Data Table: Comparison of Structural Analogues

Compound NameStructure CharacteristicsBiological Activity
1-Fluoro-2-propylbenzenePropyl group at ortho positionLimited data on activity
1-Fluoro-3-propylbenzenePropyl group at meta positionSimilar reactivity patterns
1-Chloro-4-propylbenzeneChlorine instead of fluorineExhibits different reactivity
This compoundFluorine at para positionPotential for electrophilic interactions

Properties

IUPAC Name

1-fluoro-4-propylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJGLFMPEZIRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405-64-1
Record name p-Fluoropropylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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